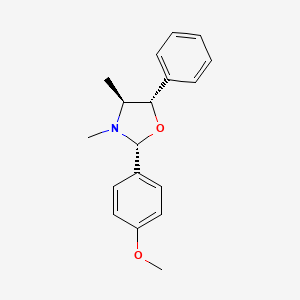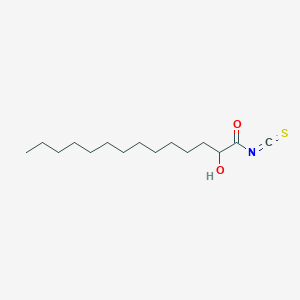
2-Hydroxytetradecanoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxytetradecanoyl isothiocyanate is a compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamates, which are then desulfurized to yield isothiocyanates . For 2-Hydroxytetradecanoyl isothiocyanate, a similar approach can be employed, where the starting material is a primary amine with a hydroxytetradecanoyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a desulfurizing agent like T3P® (propane phosphonic acid anhydride) .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxytetradecanoyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxytetradecanoyl isothiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of thioureas and heterocyclic compounds.
Medicine: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the production of agrochemicals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Hydroxytetradecanoyl isothiocyanate involves its ability to interact with various molecular targets:
Transcription Factors: It can modulate the activity of transcription factors involved in oxidative stress response.
Signaling Pathways: It affects signaling pathways related to cell cycle regulation and apoptosis.
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulforaphane: Known for its anticancer properties and found in cruciferous vegetables.
Phenyl isothiocyanate: Used in amino acid sequencing and protein labeling.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa and known for its health benefits.
Uniqueness
2-Hydroxytetradecanoyl isothiocyanate is unique due to its specific hydroxytetradecanoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
657392-19-3 |
|---|---|
Molekularformel |
C15H27NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-hydroxytetradecanoyl isothiocyanate |
InChI |
InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3 |
InChI-Schlüssel |
RSVBJUFTSWKVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)N=C=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
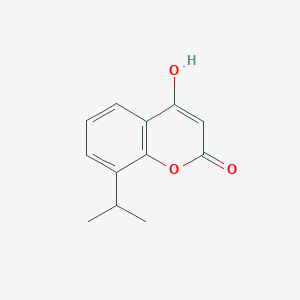
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
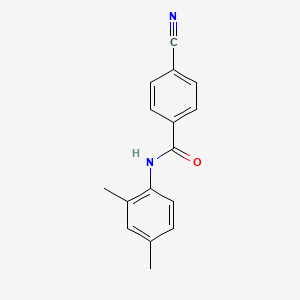
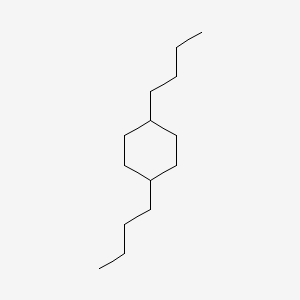
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
